![molecular formula C20H19N3O2S B2420222 N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide CAS No. 396723-29-8](/img/structure/B2420222.png)

N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide, also known as TAK-915, is a novel drug candidate that has shown potential in the treatment of cognitive disorders such as Alzheimer's disease. It belongs to the class of compounds known as gamma-secretase modulators, which have been found to be effective in reducing the production of amyloid beta, a protein that is implicated in the development of Alzheimer's disease.

Scientific Research Applications

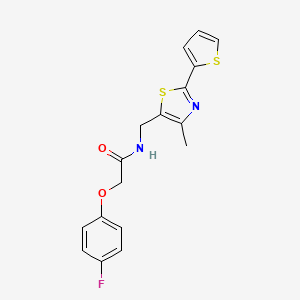

Heterocyclic Synthesis and Antimicrobial Activity

Compounds with thieno[2,3-b]pyridine and pyridothienopyrimidine structures, similar to parts of the target compound, have been synthesized and shown to possess significant antimicrobial activities. For example, Gad-Elkareem et al. (2011) explored the synthesis of thio-substituted ethyl nicotinate derivatives, leading to the creation of thieno[2,3-b]pyridines and pyridothienopyrimidines with in vitro antimicrobial efficacy (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). This suggests potential research avenues for the target compound in the development of new antimicrobial agents.

Anticonvulsant Activity

Studies on omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives, which share a functional similarity to the target compound, have demonstrated notable anticonvulsant activities. Aktürk et al. (2002) synthesized and tested a series of these derivatives, identifying compounds with significant efficacy against seizures induced by maximal electroshock (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002). This indicates potential areas of research for exploring the anticonvulsant properties of the target compound.

Cancer Research and Kinase Inhibition

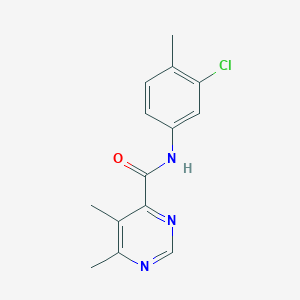

The synthesis of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), as detailed by Schroeder et al. (2009), showcases the development of selective and orally efficacious inhibitors of the Met kinase superfamily, highlighting the role of structurally complex compounds in cancer research and therapy (Schroeder et al., 2009). The structural complexity and functional groups in compounds like BMS-777607 underscore the potential of N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide in targeted cancer therapy research.

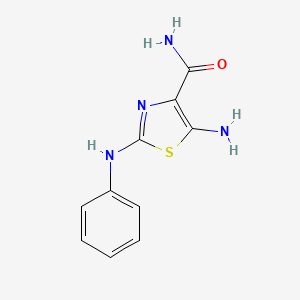

Synthesis of Biologically Active Derivatives

Research into the synthesis of various biologically active derivatives, such as those explored by Fadda et al. (2012) and Helal et al. (2013), demonstrates the versatility and potential of heterocyclic compounds in medicinal chemistry. These studies involve the creation of compounds with potential antibacterial, antifungal, and anti-inflammatory activities, suggesting a broad spectrum of research applications for structurally related compounds (Fadda, Etman, El-Seidy, & Elattar, 2012); (Helal, Abbas, Salem, Farag, & Ammar, 2013).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit mycobacterial cell wall synthesis by inhibiting an enzyme, enoyl-acyl carrier protein reductase (inha) . This enzyme catalyzes the last step in the fatty acid synthesis cycle of genus Mycobacterium .

Mode of Action

Similar compounds have been found to inhibit the action of the enzyme inha . InhA catalyzes the reduction of the double bond of 2-trans-enoyl-[acyl carrier protein] in a NADH-dependent manner, which is the last and a crucial step of the FAS-II pathway, involved in the fatty acid elongation cycle .

Biochemical Pathways

Similar compounds have been found to affect the fas-ii pathway, involved in the fatty acid elongation cycle . By inhibiting the enzyme InhA, these compounds prevent the reduction of the double bond of 2-trans-enoyl-[acyl carrier protein], thereby disrupting the synthesis of mycolic acids .

Pharmacokinetics

Similar compounds have been found to exhibit good adme properties and drug likeness . This suggests that they may have good absorption, distribution, metabolism, and excretion properties, which could potentially enhance their bioavailability.

Result of Action

Similar compounds have been found to inhibit the synthesis of mycolic acids . This could potentially lead to the disruption of mycobacterial cell wall synthesis, thereby inhibiting the growth of Mycobacterium .

properties

IUPAC Name |

N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S/c1-2-19(24)21-20-17-12-26-13-18(17)22-23(20)14-8-10-16(11-9-14)25-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIYNZNYNYGBAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2420143.png)

![3-methyl-2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2420145.png)

![3-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-5-(2-thienylacetyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2420151.png)

![3,5-Dimethyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2420155.png)

![6-Cyclopropyl-2-[[1-[2-(4-fluorophenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2420161.png)

![9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2420162.png)